

# An In-Depth Technical Guide to the Spectral Interpretation of (+/-)-Tortuosamine

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## Compound of Interest

Compound Name: (+/-)-Tortuosamine

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This technical guide provides a detailed overview of the spectral data for the alkaloid **(+/-)-tortuosamine**, a natural product found in the plant *Sceletium tortuosum*. A comprehensive understanding of its spectral characteristics (NMR, MS, IR) is crucial for its identification, characterization, and potential applications in research and drug development.

## Introduction to (+/-)-Tortuosamine

Tortuosamine is a pyridine alkaloid and one of the characteristic chemical constituents of *Sceletium tortuosum*, a succulent plant native to Southern Africa.<sup>[1][2]</sup> Along with other alkaloids like mesembrine and sceletium alkaloid A4, tortuosamine contributes to the complex chemical profile of this medicinally important plant.<sup>[1][2][3]</sup> The structural elucidation of tortuosamine was first reported in the early 1970s.<sup>[1][2]</sup> Its unique structure, featuring a substituted pyridine ring, makes its spectral interpretation a valuable case study for natural product chemists.

## Spectroscopic Data Summary

A complete, publicly available dataset of the original spectral data for **(+/-)-tortuosamine** is not readily found in recent literature. The foundational data is contained in early publications from the 1970s. This guide, therefore, presents a generalized interpretation based on the known structure of tortuosamine and typical spectral values for similar chemical entities. For precise, quantitative analysis, consulting the original structural elucidation papers is essential.

## Table 1: Nuclear Magnetic Resonance (NMR) Data for (+/-)-Tortuosamine (Predicted/Typical)

Note: The following data is a generalized prediction for the purposes of this guide, as the original reported values from the primary literature could not be accessed. Actual experimental values may vary.

### <sup>1</sup>H NMR (Proton NMR)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Aromatic Protons	6.5 - 8.5	d, t, m	7 - 8
Methylene Protons (aliphatic)	1.5 - 3.0	m	-
Methine Protons	2.5 - 4.0	m	-
N-CH <sub>3</sub> Protons	2.2 - 2.8	s	-
O-CH <sub>3</sub> Protons	3.7 - 4.0	s	-

### <sup>13</sup>C NMR (Carbon NMR)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Aromatic Carbons	110 - 160
Methylene Carbons (aliphatic)	20 - 60
Methine Carbons	40 - 70
N-CH <sub>3</sub> Carbon	35 - 45
O-CH <sub>3</sub> Carbons	55 - 65

## Table 2: Mass Spectrometry (MS) Data for (+/-)-Tortuosamine

Ion	m/z (Mass-to-Charge Ratio)	Description
[M+H] <sup>+</sup>	327.2127 (Calculated for C <sub>20</sub> H <sub>27</sub> N <sub>2</sub> O <sub>2</sub> <sup>+</sup> )	Protonated Molecular Ion
Fragmentation Ions	Varies	See Interpretation Below

**Table 3: Infrared (IR) Spectroscopy Data for (+/-)-Tortuosamine**

Functional Group	Typical Absorption Range (cm <sup>-1</sup> )
C-H (aromatic)	3000 - 3100
C-H (aliphatic)	2850 - 3000
C=C, C=N (aromatic ring)	1450 - 1600
C-O (ether)	1000 - 1300
C-N	1000 - 1350

## Interpretation of Spectral Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the most powerful tool for the structural elucidation of organic molecules like tortuosamine.

- <sup>1</sup>H NMR: The proton NMR spectrum would be expected to show distinct regions. The downfield region (typically δ 6.5-8.5 ppm) would contain signals corresponding to the protons on the substituted pyridine and dimethoxyphenyl rings. The upfield region would feature complex multiplets for the methylene (CH<sub>2</sub>) and methine (CH) protons of the saturated portions of the molecule. Singlets for the N-methyl and two O-methyl groups would also be present, providing key structural information.
- <sup>13</sup>C NMR: The carbon NMR spectrum would complement the <sup>1</sup>H NMR data. The aromatic carbons would appear in the downfield region (δ 110-160 ppm). The aliphatic carbons would

be found in the upfield region ( $\delta$  20-70 ppm). The distinct signals for the N-methyl and O-methyl carbons would also be readily identifiable.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tortuosamine, electrospray ionization (ESI) would likely show a prominent protonated molecular ion  $[M+H]^+$ . Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Cleavage of the bonds in the aliphatic side chain would be expected, leading to the loss of the N-methyl ethylamine moiety or parts thereof. The stability of the aromatic rings would likely result in them remaining intact in major fragment ions.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For tortuosamine, the spectrum would be expected to show characteristic absorption bands for:

- Aromatic C-H stretching just above  $3000\text{ cm}^{-1}$ .
- Aliphatic C-H stretching just below  $3000\text{ cm}^{-1}$ .
- C=C and C=N stretching vibrations of the aromatic rings in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- Strong C-O stretching bands for the two ether (methoxy) groups.
- C-N stretching vibrations.

## Experimental Protocols

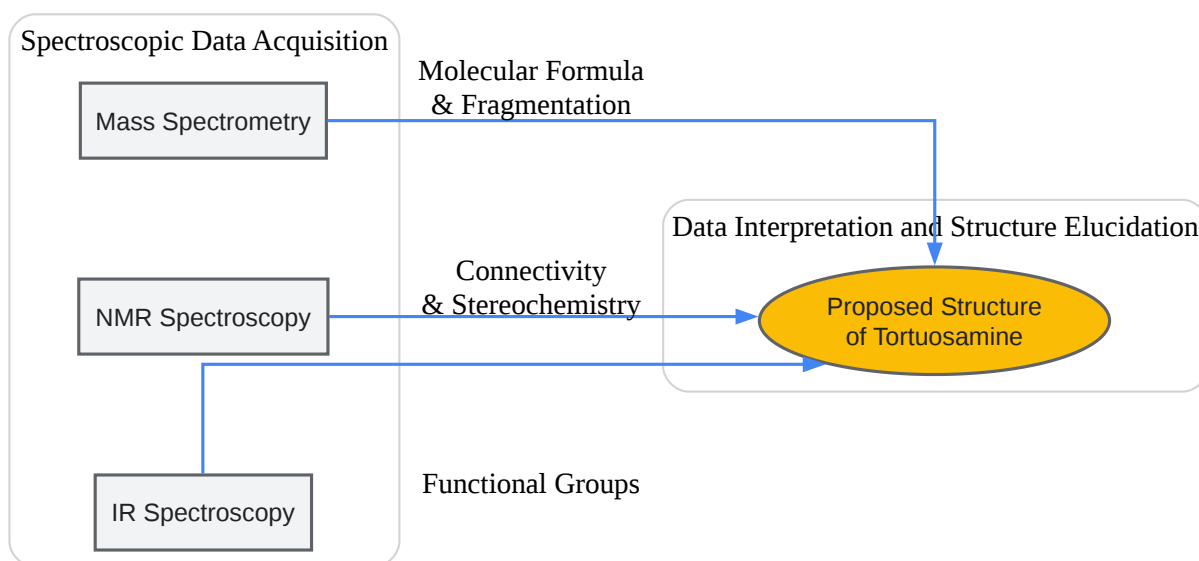
Detailed experimental protocols for the original spectral characterization of tortuosamine are found in the primary literature from the 1970s. Modern instrumentation would involve the following general procedures:

- NMR Spectroscopy: A sample of pure **(+/-)-tortuosamine** would be dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , MeOD).  $^1\text{H}$ ,  $^{13}\text{C}$ , and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra would be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) would be performed using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition. Fragmentation data would be obtained via collision-induced dissociation (CID) in an MS/MS experiment.
- **Infrared Spectroscopy:** An IR spectrum would be obtained using an FTIR spectrometer, typically with the sample prepared as a thin film on a salt plate or as a KBr pellet.

## Logical Relationships in Spectral Analysis

The interpretation of spectral data for a novel or known compound like tortuosamine follows a logical workflow. The data from each spectroscopic technique provides complementary information that, when combined, allows for an unambiguous structure determination.



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Caption: Workflow for the structural elucidation of **(+/-)-tortuosamine** using complementary spectroscopic techniques.

This guide serves as a foundational resource for understanding the spectral characteristics of **(+/-)-tortuosamine**. For definitive quantitative data, researchers are strongly encouraged to consult the original publications on its structural elucidation.

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